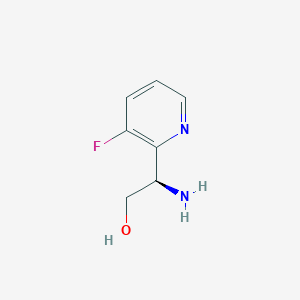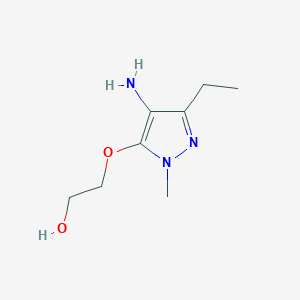
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The amino group and the ethyl group are introduced through substitution reactions
Etherification: The final step involves the etherification of the pyrazole with 2-chloroethanol to introduce the methoxyethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5-phenylpyrazole: Similar structure but with a phenyl group instead of an ethyl group.
4-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a phenyl group and a different substitution pattern.
5-Amino-3-ethyl-1-methylpyrazole: Similar structure but without the methoxyethanol moiety.
Uniqueness
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is unique due to the presence of the methoxyethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-amino-5-ethyl-2-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15N3O2/c1-3-6-7(9)8(11(2)10-6)13-5-4-12/h12H,3-5,9H2,1-2H3 |
InChI Key |
JFQYQWLBEYPQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)OCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


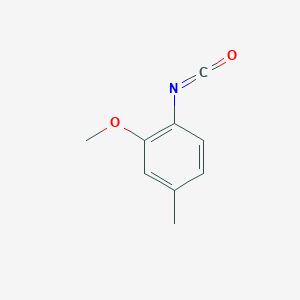
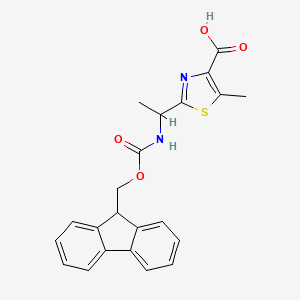
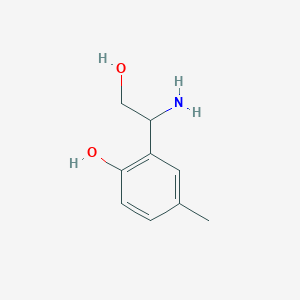
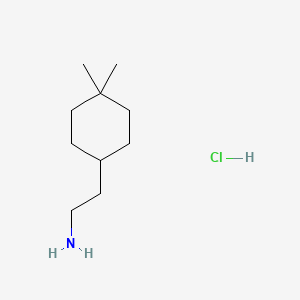
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
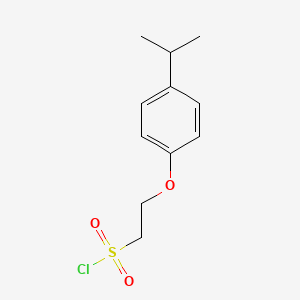

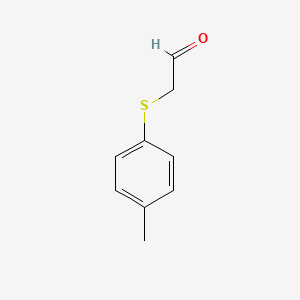
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
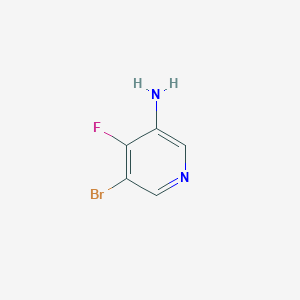
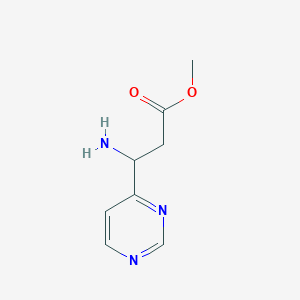
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
